Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

3-(4-bromophenoxy)propanoic acid structure
93670-18-9 structure
Product Name:3-(4-bromophenoxy)propanoic acid
CAS No:93670-18-9
Molecular Formula:C9H9BrO3
Molecular Weight:245.069962263107
MDL:MFCD02295727
CID:838307
PubChem ID:7472034

3-(4-bromophenoxy)propanoic acid Properties

Names and Identifiers

    • 3-(4-bromophenoxy)propanoic acid
    • 3-(4-bromo-phenoxy)-propionic acid
    • 3-(4-Brom-phenoxy)-propionsaeure
    • 3-(4-Bromophenoxy)propanoic acid (ACI)
    • Propionic acid, 3-(p-bromophenoxy)- (5CI)
    • 3-(4-Bromophenoxy)propionic acid
    • EN300-36302
    • 3-(4-bromophenoxy)propanoicacid
    • SCHEMBL1822418
    • AKOS000131718
    • 93670-18-9
    • MFCD02295727
    • SY123396
    • Z240085156
    • CS-0157428
    • AN-829/13156514
    • IGFOICGMVYKSCD-UHFFFAOYSA-N
    • DA-25207
    • AB01330730-02
    • NCGC00336795-01
    • DTXSID50428679
    • AS-61073
    • MDL: MFCD02295727
    • InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N
    • Inchi: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
    • SMILES: O=C(CCOC1C=CC(Br)=CC=1)O

Computed Properties

  • Exact Mass: 243.97400
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 243.97351g/mol
  • Heavy Atom Count: 13
  • Complexity: 164
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • LogP: 2.30260
  • PSA: 46.53000

3-(4-bromophenoxy)propanoic acid Security Information

3-(4-bromophenoxy)propanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(4-bromophenoxy)propanoic acid Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H0NW-1g
3-(4-BROMOPHENOXY)PROPANOIC ACID
93670-18-9 98%
1g
$76.00 2025-02-27
A2B Chem LLC
AH93212-50mg
3-(4-Bromophenoxy)propanoic acid
93670-18-9 95%
50mg
$55.00
Aaron
AR00H0W8-1g
3-(4-bromophenoxy)propanoic acid
93670-18-9 97%
1g
$86.00 2025-01-24
abcr
AB313305-1g
3-(4-Bromophenoxy)propanoic acid, 95%; .
93670-18-9 95%
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€165.00
Ambeed
A722890-1g
3-(4-Bromophenoxy)propanoic acid
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1g
$84.0
Apollo Scientific
OR962585-1g
3-(4-Bromophenoxy)propanoic acid
93670-18-9 98%
1g
£79.00 2025-02-20
Enamine
EN300-36302-0.05g
3-(4-bromophenoxy)propanoic acid
93670-18-9 95.0%
0.05g
$19.0 2025-02-20
eNovation Chemicals LLC
D917481-5g
3-(4-Bromophenoxy)propanoic Acid
93670-18-9 95%
5g
$370 2022-10-11
TRC
B805663-50mg
3-(4-Bromophenoxy)Propanoic Acid
93670-18-9
50mg
$ 50.00 2022-04-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228068-1g
3-(4-Bromophenoxy)propanoic acid
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1g
¥1001.00

3-(4-bromophenoxy)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Preparation method of 6-bromo-4-hydro chromone
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  1 - 2 h, 80 - 90 °C
Reference
Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanones
Begum, Ayisha F.; Balasubramanian, Kalpattu K.; Shanmugasundaram, Bhagavathy, Tetrahedron Letters, 2021, 82,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiation
Li, Hong-ya; Liu, Hui-min; Wu, Guo-jiang; Li, Shu-na; Hao, Qing-hong; et al, Hebei Daxue Xuebao, 2008, 28(4), 399-402

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6 - 7
Reference
Preparation of spiro azole compounds as inhibitors of beta-secretase
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Sodium hydroxide Solvents: Water ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Formic acid ,  Hydrochloric acid Solvents: Water ;  24 h, heated
Reference
Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck Reaction
Patonay, Tamas; Vasas, Attila; Kiss-Szikszai, Attila; Silva, Artur M. S.; Cavaleiro, Jose A. S., Australian Journal of Chemistry, 2010, 63(11), 1582-1593

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ;  30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ;  rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled; pH 3 - 4
Reference
Chroman-like compound as antiarrhythmic agent and its preparation
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface Coverage
Nishitani, Nobuhiko; Hirose, Takashi; Matsuda, Kenji, Chemistry - An Asian Journal, 2015, 10(9), 1926-1931

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine Ligand
Li, Xiufen; Wang, Chaoqiong; Song, Jianqiao; Yang, Zhihong; Zi, Guofu ; et al, Journal of Organic Chemistry, 2019, 84(13), 8638-8645

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux
Reference
Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindoles
Noland, Wayland E.; Kumar, Honnaiah Vijay; Flick, Grant C.; Aspros, Cole L.; Yoon, Jong Hyeon; et al, Tetrahedron, 2017, 73(27-28), 3913-3922

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhA
Joshi, Shrinivas D.; More, Uttam A.; Koli, Deepshikha; Kulkarni, Manoj S.; Nadagouda, Mallikarjuna N.; et al, Bioorganic Chemistry, 2015, 59, 151-167

Synthetic Circuit 14

Reaction Conditions
Reference
Benzofuran- and benzothiophenecarboxylic acid derivatives
, European Patent Organization, , ,

3-(4-bromophenoxy)propanoic acid Raw materials

3-(4-bromophenoxy)propanoic acid Preparation Products

3-(4-bromophenoxy)propanoic acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:93670-18-9)
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:93670-18-9)
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(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid
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